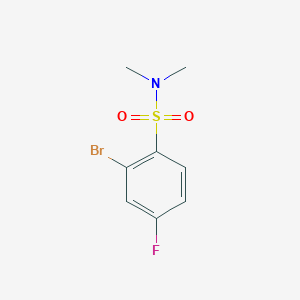

2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide

Description

Contextual Significance of Substituted Benzenesulfonamides in Contemporary Organic Synthesis

Substituted benzenesulfonamides are a cornerstone in the field of organic synthesis, primarily due to their versatile reactivity and the inherent biological activities of many of their derivatives. The sulfonamide functional group, with its unique electronic and steric properties, can influence the reactivity of the entire molecule and serve as a key pharmacophore in drug design. The presence of halogen substituents further enhances their synthetic utility, providing reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular architectures, enabling the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The diverse applications of benzenesulfonamide (B165840) derivatives are well-documented, with many compounds exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. rsc.orgdntb.gov.ua This has spurred significant research into the design and synthesis of novel benzenesulfonamide-containing molecules with tailored therapeutic profiles. nih.govnih.gov

Academic Relevance of 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide as a Research Scaffold

While specific academic studies on this compound are scarce, its molecular structure presents several points of interest for chemical research. The presence of two distinct halogen atoms, bromine and fluorine, on the aromatic ring offers orthogonal reactivity. The bromo substituent is a well-established leaving group for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluoro group, on the other hand, is generally less reactive in such transformations but can significantly modulate the electronic properties of the benzene (B151609) ring and influence the molecule's metabolic stability and binding affinity in biological systems.

The N,N-dimethylsulfonamide moiety also plays a crucial role. The two methyl groups on the nitrogen atom render the sulfonamide proton non-acidic, which can be advantageous in certain reaction conditions by preventing unwanted side reactions. This structural feature is common in many biologically active sulfonamides.

Overview of Current Research Trajectories Involving this compound

Currently, there is no significant body of published research specifically detailing the synthesis, properties, or applications of this compound. Its existence is primarily noted in the catalogs of chemical suppliers, identified by its CAS number 1183891-89-5. chemicalbook.com The lack of dedicated studies suggests that this compound may be a novel research chemical, a synthetic intermediate that has not yet been extensively explored, or its research may be confined to proprietary industrial development.

Despite the absence of direct research, the known chemistry of related halogenated benzenesulfonamides allows for speculation on its potential research trajectories. It could serve as a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its unique substitution pattern could lead to the development of new synthetic methodologies or the discovery of molecules with unique biological activities. Further academic investigation is required to fully elucidate the potential of this intriguing compound.

Due to the limited availability of specific experimental data in the public domain for this compound, detailed data tables for its chemical and physical properties, as well as its spectroscopic data, cannot be provided at this time. The following table lists the basic molecular information available from chemical suppliers.

| Property | Value |

| CAS Number | 1183891-89-5 |

| Molecular Formula | C8H9BrFNO2S |

| Molecular Weight | 282.13 g/mol |

Further research and publication of experimental findings are necessary to populate a more comprehensive dataset for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIHPSDGZQHDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro N,n Dimethylbenzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives is a well-established field in organic chemistry, with applications ranging from medicinal chemistry to materials science. The core of these syntheses typically involves two key transformations: the formation of the sulfonamide bond and the introduction of various substituents onto the benzene (B151609) ring.

Sulfonylation Reactions and Precursor Derivatization

The most common method for the synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The precursor, a substituted benzenesulfonyl chloride, is itself synthesized through various methods. A prevalent route is the chlorosulfonation of a corresponding benzene derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.

Another important precursor derivatization strategy involves the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. This method is particularly useful for introducing the sulfonyl chloride group at a specific position on the aromatic ring, guided by the position of the initial amino group.

Halogenation Strategies on Aromatic Cores

The introduction of halogen atoms, such as bromine and fluorine, onto the aromatic core is a critical aspect of synthesizing compounds like 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide. Halogenation of aromatic compounds is typically achieved through electrophilic aromatic substitution. nih.gov

For bromination, reagents such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlBr₃) are commonly employed. The regioselectivity of bromination is dictated by the electronic properties of the substituents on the benzene ring. Electron-donating groups direct the incoming bromine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Fluorination of aromatic rings is more challenging due to the high reactivity of elemental fluorine. Therefore, indirect methods are often used. One common approach is the Balz-Schiemann reaction, where an aryldiazonium salt is converted to an aryl fluoride (B91410) using fluoroboric acid (HBF₄) or its salts.

Targeted Synthesis of this compound

The targeted synthesis of this compound requires a carefully designed multi-step sequence that controls the introduction of the bromo, fluoro, and N,N-dimethylsulfonamide groups at the desired positions on the benzene ring.

Multi-Step Synthesis Design and Optimization

A plausible multi-step synthesis for this compound would likely begin with a commercially available, appropriately substituted benzene derivative. A logical starting material would be 4-fluoroaniline (B128567). The synthesis would then proceed through a series of reactions, with the order of steps being crucial for achieving the desired regiochemistry.

One potential synthetic route is outlined below:

Protection of the amine group: The amino group of 4-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to form 4-fluoroacetanilide (B1213217). This is a common strategy in multi-step syntheses to prevent unwanted side reactions of the highly reactive amino group in subsequent steps. nih.gov

Bromination: The 4-fluoroacetanilide is then subjected to regioselective bromination. The acetamido group is an ortho, para-director, and since the para position is blocked by the fluorine atom, the bromine will be directed to the ortho position, yielding 2-bromo-4-fluoroacetanilide.

Removal of the protecting group: The acetyl group is then removed by hydrolysis under acidic or basic conditions to give 2-bromo-4-fluoroaniline (B89589).

Diazotization and Sandmeyer Reaction: The 2-bromo-4-fluoroaniline is then converted to the corresponding diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is then subjected to a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to produce 2-bromo-4-fluorobenzenesulfonyl chloride.

Sulfonamide Formation: Finally, the 2-bromo-4-fluorobenzenesulfonyl chloride is reacted with dimethylamine (B145610) in the presence of a base to yield the target compound, this compound.

Optimization of such a multi-step synthesis involves carefully controlling the reaction conditions at each step to maximize the yield and purity of the desired product while minimizing the formation of byproducts.

Regioselective Functionalization Approaches

The key to the successful synthesis of this compound lies in the regioselective introduction of the substituents. The directing effects of the substituents on the aromatic ring are paramount.

In the proposed synthetic pathway, the directing effect of the acetamido group in 4-fluoroacetanilide is exploited to achieve the desired 2-bromo substitution. The fluorine atom at position 4 also plays a role in directing the electrophilic bromination, reinforcing the ortho-directing effect of the acetamido group.

Alternative regioselective approaches could involve starting with a different commercially available precursor, such as 2-bromo-4-fluorotoluene, and then introducing the sulfonamide group through a series of functional group transformations. However, the control of regioselectivity during the introduction of the sulfonyl group might be more challenging in such a route.

Optimization of Reaction Conditions and Yields in Laboratory Scale

For each step in the synthesis of this compound, the reaction conditions must be carefully optimized to achieve the best possible yield and purity.

The following table summarizes key reaction parameters that are typically optimized in a laboratory setting for the final sulfonamide formation step:

| Parameter | Typical Range/Options | Rationale |

| Solvent | Dichloromethane (B109758), Tetrahydrofuran, Acetonitrile (B52724) | The choice of solvent can influence the solubility of reactants and the reaction rate. |

| Base | Triethylamine, Pyridine, Sodium hydroxide | A base is required to neutralize the HCl byproduct and drive the reaction to completion. |

| Temperature | 0 °C to room temperature | The reaction is often carried out at low temperatures to control the exothermic reaction and minimize side reactions. |

| Reaction Time | 1 to 24 hours | The reaction time is monitored by techniques such as Thin Layer Chromatography (TLC) to ensure completion. |

| Stoichiometry | Slight excess of dimethylamine | Using a slight excess of the amine can help to ensure the complete consumption of the more valuable sulfonyl chloride. |

| Work-up | Aqueous wash, extraction, drying, and solvent evaporation | The work-up procedure is designed to remove unreacted starting materials, byproducts, and the base. |

| Purification | Recrystallization, Column chromatography | The final product is purified to remove any remaining impurities. |

Advanced and Sustainable

The synthesis of complex molecules like this compound is increasingly guided by the demand for efficiency, safety, and environmental responsibility. Modern synthetic strategies are moving beyond traditional batch methods, which often involve harsh conditions and significant waste generation, towards more sophisticated and sustainable approaches. These advanced methodologies, including transition metal catalysis, flow chemistry, and the application of green chemistry principles, offer innovative pathways to construct the target sulfonamide with greater control and reduced environmental impact.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of aryl sulfonamides, palladium- and copper-based catalytic systems are particularly prominent, offering alternatives to classical methods that often require the preparation of reactive sulfonyl chlorides. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are highly effective in forming the crucial aryl-sulfur bond. One powerful approach is the Suzuki-Miyaura-type cross-coupling, which can be adapted for chlorosulfonylation. In this method, an arylboronic acid is coupled with a suitable sulfur dioxide surrogate. nih.gov For a molecule like this compound, a hypothetical palladium-catalyzed route could involve the coupling of 2-bromo-4-fluorophenylboronic acid with a sulfamoyl chloride equivalent.

Another relevant palladium-catalyzed method involves the direct synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be oxidized to the corresponding sulfonamides. nih.govacs.org This approach is notable for its mild reaction conditions and broad functional group tolerance. nih.govacs.org The process employs commercially available catalyst components and avoids the need for highly reactive organometallic reagents. acs.org

Table 1: Comparison of Potential Palladium-Catalyzed Reactions for Aryl Sulfonamide Synthesis

| Method | Aryl Substrate | Sulfur Source | Key Advantages |

|---|---|---|---|

| Chlorosulfonylation | Arylboronic Acids | SO₂Cl₂ surrogate | In situ generation of sulfonyl chloride; high functional group tolerance. nih.govacs.org |

| Sulfinamide Synthesis | Aryl Halides | N-Sulfinylamines | Mild conditions; broad substrate scope; avoids pre-formed organometallics. nih.govacs.org |

Copper-Catalyzed Reactions:

Copper catalysis offers a cost-effective and sustainable alternative to palladium for C-N and C-S bond formation. Copper-catalyzed multicomponent reactions, for instance, can be used to synthesize N-sulfonyl amidines from terminal alkynes, sulfonyl azides, and amines. nih.gov While not a direct route to the target compound, this illustrates the versatility of copper in constructing complex sulfonamide-related scaffolds. More directly, dual copper and visible light catalysis can achieve an S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions, providing an efficient pathway to sulfonamides. nih.gov

Flow Chemistry Applications in Benzenesulfonamide Synthesis

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. By pumping reagents through a network of tubes and reactors, this technology offers superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.netjst.org.in These advantages are particularly relevant for the synthesis of sulfonamides, where reactions can be exothermic and may involve hazardous intermediates. rsc.org

A key step in many sulfonamide syntheses is the formation of the sulfonyl chloride precursor. Continuous flow protocols have been developed for this transformation using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) to convert thiols or disulfides into their corresponding sulfonyl chlorides. rsc.org This approach offers exquisite control over reaction parameters and improves process safety by minimizing the risk of thermal runaway. rsc.org The short residence times and small reactor volumes can lead to very high space-time yields. rsc.org

Once the sulfonyl chloride is formed, it can be directly coupled with an amine in a subsequent flow reactor. This telescoping of reaction steps, without the isolation of intermediates, is a major advantage of flow chemistry, reducing waste and processing time. mdpi.com The rapid and eco-friendly synthesis of entire sulfonamide libraries has been demonstrated using meso-reactor systems, highlighting the technology's impact on drug discovery. acs.org Electrochemical methods integrated into flow systems also provide a green and efficient route, using electricity to drive the oxidative coupling of thiols and amines to form sulfonamides, with hydrogen as the only byproduct. acs.org

Table 2: Features of Flow Chemistry in Sulfonamide Synthesis

| Feature | Benefit | Example Application |

|---|---|---|

| Precise Temperature Control | Enhanced safety, reduced byproducts, improved yield. | Safely handling exothermic chlorosulfonylation reactions. rsc.org |

| Rapid Mixing | Increased reaction rates and efficiency. | Homogeneous mixing of sulfonyl chloride and amine streams. researchgate.net |

| Scalability | Seamless transition from laboratory to production scale. | Multi-gram per hour production of sulfonylurea compounds. google.com |

| Process Automation | Improved reproducibility and reduced manual handling. | Automated multi-step synthesis of active pharmaceutical ingredients (APIs). mdpi.com |

| Safety | Small reactor volumes minimize the impact of hazardous events. | Use of toxic or explosive intermediates with reduced risk. jst.org.in |

Green Chemistry Principles in this compound Preparation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ctfassets.net This philosophy is integral to modern pharmaceutical manufacturing, where sustainability is a key driver of innovation. ctfassets.net

The application of green chemistry to the synthesis of this compound would involve several key considerations:

Solvent Selection: Traditional sulfonamide syntheses often use hazardous solvents like dichloromethane or DMF. researchgate.net Green alternatives include water, ethanol, glycerol, or polyethylene (B3416737) glycol (PEG-400), which are less toxic and more environmentally benign. researchgate.nettandfonline.com The use of deep eutectic solvents (DES) also represents a sustainable medium for these reactions. researchgate.net

Atom Economy and Waste Reduction: The efficiency of a synthesis can be quantified using metrics like E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. syrris.com The pharmaceutical industry often operates with high E-factors and PMI values. syrris.com By optimizing synthetic routes to minimize steps, use catalytic rather than stoichiometric reagents, and reduce solvent use, these metrics can be significantly improved. ctfassets.net Mechanochemistry, which involves solvent-free reactions in a ball mill, offers a dramatic reduction in waste, with reported E-factors dropping from over 200 in solution to single digits for sulfonamide synthesis. rsc.org

Alternative Reagents: The use of sulfonyl chlorides as reagents poses challenges due to their reactivity and the hazardous nature of their preparation. researchgate.net Greener strategies employ more stable and safer sulfur sources like sodium sulfinates. researchgate.net Similarly, oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used for in-situ conversion of thiols to sulfonyl chlorides in sustainable solvents, with a simple filtration-based workup. researchgate.netrsc.org

Table 3: Green Chemistry Metrics and Their Application

| Metric | Definition | Goal in Green Synthesis |

|---|---|---|

| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | Minimize (closer to 1) syrris.com |

| E-Factor | Mass of Waste / Mass of Product | Minimize (closer to 0) syrris.com |

| Atom Economy | (Molecular Weight of Product / Sum of MW of Reactants) x 100% | Maximize (closer to 100%) |

| Solvent Selection Guides | Tools to rank solvents based on safety and environmental impact. | Prioritize recommended, green solvents. ctfassets.net |

By integrating transition metal catalysis for efficiency, flow chemistry for safety and control, and green chemistry principles for sustainability, the synthesis of this compound can be aligned with the standards of modern, responsible chemical manufacturing.

Chemical Reactivity and Transformation Studies of 2 Bromo 4 Fluoro N,n Dimethylbenzenesulfonamide

Reactivity at the Benzenesulfonamide (B165840) Moiety

The N,N-dimethylbenzenesulfonamide group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This moiety is also a powerful directing group in certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the strongly electron-withdrawing sulfonamide group. For an SNAr reaction to occur, the aromatic ring must be "activated" by such groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The positions ortho and para to the electron-withdrawing group are particularly activated.

A hypothetical SNAr reaction could involve the displacement of the fluoride (B91410) ion by a nucleophile, as it is para to the bromine, another electron-withdrawing group, and meta to the sulfonamide. The displacement of the bromide is less likely to be favored under typical SNAr conditions unless chelation or other factors come into play.

Hypothetical SNAr Reaction Data

| Nucleophile (Nu⁻) | Potential Product | Plausible Conditions | Predicted Yield |

| RO⁻ (e.g., CH₃O⁻) | 2-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide | NaOCH₃ in CH₃OH, heat | Moderate to Good |

| R₂NH (e.g., piperidine) | 2-bromo-4-(piperidin-1-yl)-N,N-dimethylbenzenesulfonamide | Piperidine, heat | Moderate to Good |

| RS⁻ (e.g., PhS⁻) | 2-bromo-4-(phenylthio)-N,N-dimethylbenzenesulfonamide | NaSPh in a polar aprotic solvent (e.g., DMF) | Good |

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) on the ring of 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is expected to be significantly disfavored. The N,N-dimethylbenzenesulfonamide group is a powerful deactivating group and a meta-director. Similarly, the bromine and fluorine atoms are deactivating groups, although they are ortho, para-directors.

The combined effect of three deactivating groups on the benzene (B151609) ring makes it highly electron-deficient and therefore, very unreactive towards electrophiles. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required for any EAS reaction to proceed. If a reaction were to occur, the regioselectivity would be complex to predict due to the competing directing effects of the substituents. The position between the fluorine and the sulfonamide group (C5) is the least sterically hindered and is ortho to the fluorine and meta to the bromine and sulfonamide, making it a potential, albeit unlikely, site of substitution.

Halogen-Mediated Reactivity (Bromine and Fluorine)

The carbon-bromine and carbon-fluorine bonds offer distinct opportunities for chemical transformations, particularly in the realm of metal-catalyzed cross-coupling reactions and metalation.

Cross-Coupling Reactions Involving the Bromine Center (e.g., Suzuki, Sonogashira)

The carbon-bromine bond is a common handle for transition-metal-catalyzed cross-coupling reactions. The bromine at the C2 position is well-suited for reactions like Suzuki-Miyaura and Sonogashira couplings. These reactions typically involve the oxidative addition of a palladium(0) catalyst to the C-Br bond.

Suzuki-Miyaura Coupling : This reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond at the C2 position.

Sonogashira Coupling : This reaction would couple the aryl bromide with a terminal alkyne, also using a palladium catalyst, typically with a copper(I) co-catalyst and a base. This would introduce an alkynyl group at the C2 position.

The fluorine and sulfonamide groups, being relatively inert under these conditions, would be retained in the product. The electronic effects of these groups could influence the rate of the oxidative addition step.

Hypothetical Cross-Coupling Reaction Data

| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product | Predicted Yield |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, heat | 4-fluoro-N,N-dimethyl-[1,1'-biphenyl]-2-sulfonamide | Good |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, heat | 4-fluoro-N,N-dimethyl-2-(phenylethynyl)benzenesulfonamide | Good |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The N,N-dimethylsulfonamide group is known to be a potent directing group for DoM. It can chelate with strong bases like organolithium reagents, directing deprotonation to an adjacent ortho position.

In this compound, the sulfonamide group has two ortho positions: C1 (bearing the bromine) and C3. Deprotonation at C1 is not possible. Therefore, deprotonation would be expected to occur at the C3 position. The resulting aryllithium species could then be trapped with various electrophiles to introduce a new substituent at this position. However, a potential competing reaction is halogen-metal exchange at the C-Br bond, which is also a common reaction with organolithium reagents. The outcome would likely depend on the specific organolithium reagent used and the reaction conditions (temperature, additives).

Hypothetical Directed Ortho-Metalation Data

| Organolithium Reagent | Electrophile (E⁺) | Potential Product | Predicted Outcome |

| n-BuLi | DMF | 2-bromo-4-fluoro-3-formyl-N,N-dimethylbenzenesulfonamide | DoM at C3 is likely |

| t-BuLi | I₂ | 2-bromo-4-fluoro-3-iodo-N,N-dimethylbenzenesulfonamide or 4-fluoro-N,N-dimethylbenzenesulfonamide (via halogen-metal exchange and quench) | Competition between DoM and halogen-metal exchange is expected |

Transformations of the Dimethylamino Functionality

The dimethylamino group of this compound is a key site for chemical modifications. These transformations can be broadly categorized into nitrogen-centered derivatizations.

One common transformation is the N-dealkylation of the dimethylamino group to yield the corresponding N-methylsulfonamide and, subsequently, the primary sulfonamide. This can be achieved through various methods, including chemical, electrochemical, and enzymatic approaches. For instance, oxidative N-dealkylation is a known metabolic pathway for drugs containing N,N-dialkylsulfonamide moieties.

Another potential derivatization involves the reaction of the nitrogen lone pair with electrophiles. However, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen atom, making such reactions less favorable compared to simple amines.

Illustrative examples of potential nitrogen-centered derivatizations, based on known reactions of other N,N-dimethylarylsulfonamides, are presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product(s) | General Observations |

| Oxidative N-Demethylation | m-CPBA, heat | 2-bromo-4-fluoro-N-methylbenzenesulfonamide | Can proceed stepwise to the primary sulfonamide. |

| Reductive N-Dealkylation | Strong reducing agents (e.g., LiAlH4) | Not a typical reaction for sulfonamides | The S-N bond is generally stable to these conditions. |

| Reaction with Alkyl Halides | CH3I, strong base | Formation of a quaternary ammonium (B1175870) salt | Challenging due to reduced nitrogen nucleophilicity. |

This table is illustrative and based on the general reactivity of N,N-dimethylarylsulfonamides. Specific experimental data for this compound is not available.

Mechanistic Investigations of Novel Reactions

The elucidation of reaction mechanisms for the transformation of this compound would rely on a combination of spectroscopic and computational methods, alongside kinetic and thermodynamic studies. As specific novel reactions for this compound have not been reported, this section outlines the general approach that would be taken for such investigations.

To understand the pathway of a potential transformation, such as N-dealkylation, various techniques would be employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for identifying intermediates and final products. For example, the disappearance of the N,N-dimethyl signal and the appearance of an N-methyl signal would indicate demethylation.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of products and intermediates, confirming their elemental composition.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly around the S-N and N-C bonds, could provide evidence for bond cleavage and formation.

Computational Methods:

Density Functional Theory (DFT) Calculations: DFT could be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and thus predict the most likely mechanism. For instance, the transition state for the oxidative attack on one of the methyl groups could be located and its energy calculated.

Understanding the kinetics and thermodynamics of a reaction is essential for optimizing reaction conditions and assessing its feasibility.

Kinetic Studies:

The rate of a transformation, such as the demethylation reaction, would be monitored over time using techniques like HPLC or NMR spectroscopy. This would allow for the determination of the reaction order and the rate constant (k).

Thermodynamic Studies:

The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given transformation would provide information about its spontaneity and whether it is favored by an increase or decrease in temperature. These parameters can often be estimated using computational methods.

An illustrative data table for a hypothetical kinetic and thermodynamic study of the N-demethylation of this compound is provided below.

| Parameter | Hypothetical Value | Method of Determination | Interpretation |

| Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | HPLC monitoring | Indicates a relatively slow reaction at room temperature. |

| Activation Energy (Ea) | 75 kJ/mol | Arrhenius plot | Represents the energy barrier that must be overcome for the reaction to occur. |

| Change in Enthalpy (ΔH) | -20 kJ/mol | Calorimetry or computational | The reaction is exothermic. |

| Change in Gibbs Free Energy (ΔG) | -5 kJ/mol | Calculated from ΔH and ΔS | The reaction is spontaneous under standard conditions. |

This table contains hypothetical data for illustrative purposes, as experimental kinetic and thermodynamic data for the transformations of this compound are not available in the literature.

Applications of 2 Bromo 4 Fluoro N,n Dimethylbenzenesulfonamide As a Synthetic Building Block

Construction of Complex Organic Architectures

There is no specific information available in the reviewed literature detailing the use of 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide in the synthesis of advanced aromatic and heterocyclic systems.

No published research could be identified that describes the application of this compound as a precursor in the non-clinical synthesis of natural product analogs.

Integration into Diversification Strategies

Information on the role of this compound in the design and synthesis of compound libraries specifically for materials science is not present in the available literature.

There are no specific documented instances of this compound being utilized in parallel synthesis methodologies for the generation of compound libraries.

Development of Specialized Reagents and Catalysts

No academic literature was found that reports the development of specialized reagents or catalysts derived from this compound.

Computational and Theoretical Investigations of 2 Bromo 4 Fluoro N,n Dimethylbenzenesulfonamide

Electronic Structure Analysis and Bonding Characterization

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

No specific data from Frontier Molecular Orbital (FMO) theory calculations for 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) or the resulting energy gap, is currently available. Such data would be instrumental in predicting the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities.

Charge Distribution and Electrostatic Potential Surfaces

Detailed analysis of the charge distribution and electrostatic potential surfaces for this compound has not been reported. These computational analyses would typically reveal the electrophilic and nucleophilic sites on the molecule, providing insights into its intermolecular interactions and potential reaction pathways.

Conformational Analysis and Molecular Dynamics Studies

Torsional Angle Studies and Conformational Preferences

There are no published studies on the torsional angles and conformational preferences of this compound. This type of analysis would identify the most stable three-dimensional arrangements of the molecule, which are crucial for understanding its biological activity and physical properties.

Solvent Effects on Molecular Conformation and Reactivity

Information regarding the influence of different solvents on the conformation and reactivity of this compound is not available. Molecular dynamics simulations in various solvent environments would be necessary to elucidate these effects.

Prediction of Spectroscopic Parameters from First Principles

There are no reports of first-principles calculations used to predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) of this compound. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Quantum Chemical Calculations for NMR Chemical Shifts

There are no specific studies available in the reviewed literature that report quantum chemical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Such calculations, typically employing Density Functional Theory (DFT) methods, are instrumental in predicting and confirming the chemical structure by correlating theoretical shielding tensors with experimentally observed chemical shifts for nuclei such as ¹H, ¹³C, ¹⁵N, and ¹⁹F.

Although this data is not available for the target compound, computational NMR spectroscopy is a well-established field. Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are frequently used to predict the NMR spectra of organic molecules, including other sulfonamide derivatives. These theoretical predictions can be invaluable in assigning complex spectra and verifying molecular structures.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available |

| ¹³C | Data not available |

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

A detailed vibrational frequency analysis for this compound using computational methods is not present in the current body of scientific literature. This type of analysis involves calculating the harmonic vibrational frequencies to predict the appearance of Infrared (IR) and Raman spectra. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For sulfonamides in general, characteristic vibrational frequencies are well-documented. For instance, the symmetric and asymmetric stretching vibrations of the sulfonyl (SO₂) group typically appear in distinct regions of the IR spectrum. Computational analysis on other substituted benzenesulfonamides has been used to precisely assign these and other vibrational modes, such as the S-N stretching and the various vibrations of the aromatic ring. However, a specific analysis for this compound has not been published.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: This table is for illustrative purposes only, as no published data is available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| SO₂ asymmetric stretch | Data not available | Data not available | Data not available |

| SO₂ symmetric stretch | Data not available | Data not available | Data not available |

| C-S stretch | Data not available | Data not available | Data not available |

| S-N stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| C-F stretch | Data not available | Data not available | Data not available |

Computational Elucidation of Reaction Mechanisms

There is a lack of published research on the computational elucidation of reaction mechanisms involving this compound. Such studies are crucial for understanding the reactivity of a compound, predicting reaction outcomes, and optimizing synthetic pathways.

Transition State Characterization and Activation Energy Barriers

No computational studies characterizing transition states or calculating activation energy barriers for reactions involving this compound have been found. The identification of transition state structures is fundamental to understanding the kinetics of a chemical reaction. By calculating the energy of these high-energy intermediates, the activation energy barrier can be determined, providing insight into the reaction rate. While such analyses have been performed for reactions of related compounds like arenesulfonyl chlorides, this specific molecule has not been investigated in this manner.

Reaction Energy Profile Mapping

Similarly, there are no available reaction energy profile maps for any reactions in which this compound participates. A reaction energy profile provides a comprehensive energetic map of a reaction pathway, connecting reactants, intermediates, transition states, and products. This allows for a detailed understanding of the mechanism and thermodynamics of a reaction. The absence of such data for this compound indicates a gap in the understanding of its chemical reactivity from a computational standpoint.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with specialized techniques like Fluorine-19 NMR, would be employed for a complete structural assignment.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the aromatic ring. For the three aromatic protons in this compound, a COSY spectrum would show correlations between adjacent protons, aiding in their relative assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton to the carbon atom to which it is directly attached. This would definitively assign the aromatic carbons that bear a hydrogen atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This would be instrumental in assigning the quaternary carbons, including the carbon atoms attached to the bromine, fluorine, and the sulfonyl group, by observing correlations from the aromatic and methyl protons. For instance, the methyl protons of the N,N-dimethylamino group would be expected to show a correlation to the carbon atom of the sulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this case, it could be used to confirm the through-space relationship between the N,N-dimethyl protons and the aromatic proton at the 6-position, if they are close enough in the molecule's preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations |

|---|---|---|---|

| H3 | 7.8 - 8.0 | - | C2, C4, C5 |

| H5 | 7.3 - 7.5 | - | C1, C3, C4, C6 |

| H6 | 7.9 - 8.1 | - | C1, C2, C4, C5 |

| N(CH₃)₂ | 2.7 - 2.9 | 38 - 40 | C of Sulfonyl group |

| C1 | - | 138 - 140 | H5, H6 |

| C2 | - | 120 - 122 | H3, H6 |

| C3 | - | 128 - 130 | H5 |

| C4 | - | 163 - 167 (d, ¹JCF ≈ 250 Hz) | H3, H5 |

| C5 | - | 115 - 117 (d, ²JCF ≈ 25 Hz) | H3, H6 |

Note: Predicted values are based on analogous compounds and are subject to variation based on solvent and experimental conditions. 'd' denotes a doublet due to fluorine coupling.

Fluorine-19 NMR for Fluorinated Compounds

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to strong NMR signals. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The coupling of the fluorine atom to the adjacent aromatic protons (³JHF) and carbons would provide further structural confirmation. The magnitude of these coupling constants is valuable for assigning the substitution pattern on the aromatic ring. This technique is also exceptionally useful for purity assessment, as fluorine-containing impurities would be readily detected. spectralservice.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₈H₉BrFNO₂S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Isotopic Abundance |

|---|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₈H₉⁷⁹BrFNO₂S | 280.9579 | ~50.7% |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. These could include the loss of the dimethylamino group, the sulfonyl moiety, or the bromine and fluorine atoms. The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. For benzenesulfonamides, a common fragmentation involves the cleavage of the S-N bond. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 15 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallographic experiment.

Single Crystal X-ray Diffraction and Crystal Packing Analysis

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, unequivocally confirming the molecular structure of this compound. Furthermore, SC-XRD reveals the intricate details of the crystal packing, including intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern the macroscopic properties of the solid state.

As of the latest literature review, a specific single crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of structurally similar compounds, such as 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, provides insights into the likely crystallographic features. For instance, studies on related sulfonamides often reveal the formation of hydrogen-bonded networks and other supramolecular assemblies. In the case of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, the crystal structure is characterized by strong N—H⋯O hydrogen bonds, which form infinite one-dimensional chains.

Should a single crystal of this compound be grown, the expected crystallographic data would be presented in a format similar to the following hypothetical table:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C8H9BrFNO2S |

| Formula weight | 282.13 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

Crystal packing analysis, facilitated by tools such as Hirshfeld surface analysis, would further elucidate the nature and extent of intermolecular interactions. This is crucial for understanding the compound's physical properties, such as solubility and melting point, and for identifying potential polymorphic forms.

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry. The development of a robust and reliable HPLC method for this compound would involve a systematic approach to optimize various parameters to achieve adequate separation of the main component from any process-related impurities or degradation products.

While a specific, validated HPLC method for this compound is not available in the public domain, a typical method development strategy would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer solutions). The detection wavelength would be selected based on the UV-Vis spectrum of the compound to ensure maximum sensitivity.

A hypothetical set of optimized chromatographic conditions is presented in Table 2.

Table 2: Hypothetical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 30% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Following method development, validation would be performed in accordance with ICH guidelines to demonstrate its suitability for its intended purpose. This would include assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

During the synthesis of this compound, volatile byproducts or residual solvents may be introduced. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of such volatile impurities. The gas chromatograph separates the volatile components of a sample, which are then ionized and detected by the mass spectrometer, providing both qualitative (mass spectrum) and quantitative (peak area) data.

A literature search did not yield specific studies on the GC-MS analysis of volatile byproducts from the synthesis of this compound. However, a general approach would involve headspace GC-MS for the analysis of residual solvents. For other volatile byproducts, a direct injection of a solution of the compound in a suitable solvent would be employed. The GC method would be optimized for parameters such as the type of capillary column, oven temperature program, and injector temperature.

A hypothetical GC-MS method for analyzing potential volatile impurities is outlined in Table 3.

Table 3: Hypothetical GC-MS Method Parameters for Volatile Byproducts

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

The identification of unknown peaks would be achieved by comparing their mass spectra with established libraries such as the NIST database. The quantification of any identified byproducts would typically be performed using an internal or external standard method.

Future Research Directions and Emerging Opportunities for 2 Bromo 4 Fluoro N,n Dimethylbenzenesulfonamide

Exploration of Underexplored Reactivity Pathways

The inherent chemical functionalities of 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide—a brominated and fluorinated aromatic ring coupled with a sulfonamide group—suggest a rich and varied reactivity that is yet to be systematically investigated. Future research should prioritize the exploration of its behavior under various non-classical reaction conditions.

Photochemical and Electrochemical Transformations

Currently, there is a notable absence of published studies on the photochemical and electrochemical behavior of this compound. The presence of a bromo-aromatic system suggests potential for photolytic C-Br bond cleavage to generate aryl radicals, which could then participate in a variety of bond-forming reactions. Similarly, the electron-withdrawing nature of the fluoro and sulfonamide substituents could impart interesting properties under electrochemical conditions, making it a candidate for oxidative or reductive transformations to access novel molecular architectures.

Radical-Mediated Reactions

The carbon-bromine bond in this compound is a prime target for initiating radical reactions. Investigations into its participation in modern radical-mediated processes, such as Atom Transfer Radical Addition (ATRA) or transition-metal-catalyzed cross-coupling reactions involving radical intermediates, are warranted. Understanding the regioselectivity and efficiency of these reactions could establish this compound as a versatile building block in synthetic chemistry.

Novel Applications in Non-Biological Material Science

The unique combination of a halogenated aromatic ring and a polar sulfonamide group makes this compound an intriguing candidate for applications in material science, an area where it is currently unrepresented in the literature.

Integration into Functional Polymers and Coatings

The reactive handles on the molecule—the bromine atom and potentially the aromatic ring itself—could be leveraged for its incorporation into polymer backbones or as a pendant group. This could impart specific properties to the resulting materials, such as flame retardancy (due to the bromine), altered surface energy and thermal stability (due to the fluorine and sulfonamide moieties), or enhanced adhesive properties. Research into its use as a monomer or additive in the synthesis of functional polymers and coatings is a promising avenue.

Role in Optoelectronic or Catalyst Development

The potential for this compound to serve as a precursor or ligand in the development of optoelectronic materials or catalysts is another unexplored domain. The aromatic system could be modified to create conjugated materials with interesting photophysical properties. Furthermore, the sulfonamide group and halogen atoms could act as coordinating sites for metal centers, suggesting its potential as a ligand in the design of novel catalysts for a range of chemical transformations.

Advanced Computational Modeling and Machine Learning Integration

To guide and accelerate the experimental exploration of this compound, the application of advanced computational tools is essential. Currently, no dedicated computational studies on this molecule are publicly available.

Future work should involve the use of Density Functional Theory (DFT) to predict its electronic structure, reactivity parameters, and spectroscopic properties. Such studies could provide valuable insights into its potential reaction pathways and material properties before extensive experimental work is undertaken.

Furthermore, as data on its reactivity and properties become available, machine learning models could be trained to predict the outcomes of reactions or to identify structure-property relationships. This data-driven approach could significantly streamline the discovery of new applications for this compound and its derivatives.

AI-Driven Prediction of Synthetic Routes and Reactivity

When presented with the structure of this compound, an AI retrosynthesis tool would predict potential "disconnections" at various bonds to suggest precursor molecules. This process is iterated until a complete synthetic tree connecting the target to simple starting materials is generated. mit.edu Such an approach could identify more cost-effective or environmentally friendly pathways by optimizing for factors like reaction yield, atom economy, and the use of less hazardous reagents.

| Retrosynthetic Step | Proposed Precursors | Reaction Type | AI Confidence Score |

| Disconnection 1 | 2-bromo-4-fluorobenzenesulfonyl chloride and Dimethylamine (B145610) | Sulfonamide formation | 95% |

| Disconnection 2 | 2-bromo-4-fluorobenzenesulfonic acid | Chlorination | 92% |

| Disconnection 3 | 1-bromo-3-fluorobenzene | Sulfonation | 88% |

This table is illustrative and represents the type of predictive data that could be generated by AI retrosynthesis platforms.

Development of Predictive Models for Molecular Properties and Reactivity

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful means to estimate the physicochemical properties and potential activities of chemical compounds without the need for extensive laboratory experiments. nih.govfrontiersin.orgresearchgate.net For this compound, developing such models could accelerate its evaluation for various applications.

These models are built by establishing a mathematical correlation between the structural features of a molecule (molecular descriptors) and a specific property of interest. researchgate.net For the benzenesulfonamide (B165840) class of compounds, QSPR models have been used to predict thermodynamic properties like enthalpy of formation and Gibbs free energy. researchgate.net A similar approach could be applied to this compound.

The process would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for the compound and its analogues. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. mkjc.in

Model Building: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a model that links the descriptors to a property of interest (e.g., solubility, melting point, or reactivity in a specific chemical transformation). nih.govresearchgate.net

Validation: Rigorously testing the model's predictive power using both internal and external validation techniques to ensure its reliability. researchgate.net

The following interactive table details some of the molecular descriptors that would be relevant for building a predictive model for this compound.

| Descriptor Type | Descriptor Example | Potential Predicted Property |

| Constitutional | Molecular Weight | Boiling Point, Density |

| Topological | Wiener Index | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area | Solubility |

| Quantum-Chemical | HOMO-LUMO Energy Gap | Chemical Reactivity, UV-Vis Absorption |

This table provides examples of descriptor classes and the properties they can help predict through QSPR modeling.

Interdisciplinary Research Avenues (excluding biomedical/clinical)

The unique combination of a sulfonamide group with bromine and fluorine atoms on an aromatic ring suggests that this compound could be a valuable building block in several non-biomedical interdisciplinary fields.

Materials Science: Halogenated organic compounds are often used as precursors in the synthesis of functional materials. The presence of bromine and fluorine could influence properties like thermal stability, crystal packing, and electronic characteristics. Research could be directed towards incorporating this molecule into polymers or organic frameworks for applications in electronics or as specialized coatings. The bromine atom, in particular, can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex architectures.

Agrochemical Research: Sulfonamide derivatives are a well-established class of herbicides due to their ability to inhibit specific enzymes in plants. While excluding clinical applications, investigating the potential of this compound as a lead compound for new agrochemicals is a viable research avenue. Its specific substitution pattern might confer a novel spectrum of activity or improved environmental degradation properties.

Synthetic Chemistry and Catalysis: The compound can serve as a versatile intermediate in organic synthesis. The bromine atom is a key functional group for participating in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable scaffold for creating libraries of complex molecules for screening in various non-biomedical applications, including the development of new ligands for catalysis or novel dyes.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of sulfonamide derivatives typically involves sulfonylation of amines using sulfonyl chlorides. For bromo-fluoro-substituted analogs like this compound:

Starting Material : Begin with 2-bromo-4-fluorobenzenesulfonyl chloride (analogous to methods used for 2-fluoro-6-methoxybenzenesulfonamide synthesis) .

Amination : React with dimethylamine under controlled pH (7–9) to avoid over-alkylation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Q. Critical Factors :

- Temperature : Excess heat may lead to dehalogenation (loss of Br/F).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.

- Catalysts : Triethylamine or pyridine can neutralize HCl byproducts, improving yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify dimethyl groups (singlet at δ 2.8–3.2 ppm) and aromatic protons (split patterns due to Br/F substituents).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ 120–130 ppm) and quaternary carbons (Br/F-substituted positions).

- FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and N–H absence (confirming N,N-dimethylation).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ (expected m/z: ~308).

Validation : Compare with crystallographic data from structurally similar compounds (e.g., N-(2-bromophenyl)sulfonamide derivatives ).

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of bromo-fluoro substitution in benzenesulfonamide synthesis?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model electrophilic substitution pathways. For example, calculate activation energies for bromination at C2 vs. C4 positions.

- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on transition states (e.g., nitrobenzene vs. DCM) .

- Machine Learning : Train models on existing halogenated sulfonamide datasets to predict optimal substituent positions.

Case Study : A study on N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide used DFT to validate bromine’s preference for electron-deficient aromatic positions .

Q. What crystallographic insights are critical for resolving structural ambiguities in bromo-fluoro sulfonamides?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Space Group Analysis : Monoclinic (P2₁/c) or orthorhombic systems are common for sulfonamides .

- Bond Angles/Lengths : Confirm Br–C (1.89–1.92 Å) and F–C (1.34–1.38 Å) distances.

- Torsional Angles : Assess steric effects between dimethylamino and sulfonyl groups (e.g., dihedral angles >30° indicate hindered rotation).

Q. How can QSAR models predict the bioactivity of this compound derivatives?

Methodological Answer:

- Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters.

- Training Data : Use bioactivity data from analogs (e.g., 4-amino-benzenesulfonamide derivatives ).

- Validation : Cross-check with enzyme inhibition assays (e.g., carbonic anhydrase) to refine models.

Example Model :

QSAR equation for sulfonamide inhibitors:

R² = 0.89, n = 25

Q. What experimental strategies address contradictions in reported reactivity of bromo-fluoro sulfonamides?

Methodological Answer:

- Controlled Comparative Studies :

- Vary solvents (polar vs. nonpolar) and bases (K₂CO₃ vs. DBU) in nucleophilic substitution reactions.

- Monitor intermediates via LC-MS to identify side products (e.g., dehalogenated byproducts).

- Isotopic Labeling : Use ¹⁸O-labeled sulfonamides to trace oxygen exchange in hydrolysis studies .

Case Study : Discrepancies in 2-fluoro-6-methoxybenzenesulfonamide reactivity were resolved by isolating intermediates under inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.